Yap-tead-IN-1 was identified through structure-based drug design aimed at disrupting the YAP-TEAD interaction. It falls under the category of small molecule inhibitors specifically designed to target protein-protein interactions, which are often challenging due to the lack of conventional druggable pockets on the target proteins. The compound has been synthesized and characterized in various studies focusing on its efficacy against YAP-dependent cancers .
The synthesis of Yap-tead-IN-1 typically involves a multi-step organic synthesis process. Initial steps include the design of molecular scaffolds based on known interactions between YAP and TEAD. Techniques such as solid-phase peptide synthesis and solution-phase synthesis are employed to generate cyclic peptides or small molecules that can effectively bind to the YAP-TEAD interface.
Key methods used in the synthesis include:
Yap-tead-IN-1's molecular structure is characterized by specific functional groups that facilitate its interaction with the binding sites of YAP and TEAD. The compound typically features:
Molecular docking studies have revealed critical interactions between Yap-tead-IN-1 and residues within the TEAD binding pocket, which are essential for disrupting the YAP-TEAD complex .
The primary reaction involving Yap-tead-IN-1 is its binding to the TEAD protein, which inhibits the formation of the YAP-TEAD complex. This reaction can be analyzed using techniques such as:
Yap-tead-IN-1 operates by directly disrupting the YAP-TEAD interaction, leading to decreased transcriptional activity associated with oncogenic signaling. Upon binding, it prevents YAP from associating with TEAD, thereby inhibiting downstream gene expression involved in cell proliferation and survival.
The mechanism includes:
Yap-tead-IN-1 exhibits several notable properties:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are used to determine purity and stability profiles .
Yap-tead-IN-1 has potential applications in cancer research, particularly as a therapeutic agent targeting YAP-dependent tumors. Its development represents a significant advancement in targeting protein-protein interactions, which have been historically difficult to address with small molecules.
Key applications include:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3